molecular formula C9H18N4O2 B11722309 N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide

N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide

Cat. No.: B11722309
M. Wt: 214.27 g/mol
InChI Key: FACHJLNJAIQDKR-UHFFFAOYSA-N
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Description

N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxycarbamimidoyl group and an acetamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxycarbamimidoyl Group: This step involves the reaction of the piperidine derivative with hydroxylamine and a suitable carbamoylating agent under controlled conditions.

    Acetylation: The final step involves the acetylation of the piperidine derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets and its potential as a drug candidate.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group may form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effect. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(N’-hydroxycarbamimidoyl)-1-ethylpiperidin-4-yl]acetamide
  • N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]propionamide
  • N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]butyramide

Uniqueness

N-[4-(N’-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxycarbamimidoyl group is particularly important for its biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O2/c1-7(14)11-9(8(10)12-15)3-5-13(2)6-4-9/h15H,3-6H2,1-2H3,(H2,10,12)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACHJLNJAIQDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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